Cardiogenol C hydrochloride
Overview
Description
Cardiogenol C is a cell-permeable pyrimidine inducer known for its ability to promote the differentiation of embryonic stem cells into cardiomyocytes . This compound has garnered significant interest in the field of regenerative medicine due to its potential to enhance cardiac repair by inducing cardiomyogenic properties in various progenitor cells .
Mechanism of Action
Target of Action
Cardiogenol C hydrochloride is a potent cell-permeable compound that primarily targets embryonic stem cells (ESCs) . It induces the differentiation of these cells into cardiomyocytes , which are the cells that make up the cardiac muscle .
Mode of Action
This compound interacts with its target cells by permeating the cell membrane and inducing differentiation . This process is achieved with an EC50 value of 0.1 µM, indicating the concentration of the compound required to induce half-maximal differentiation .
Biochemical Pathways
It is known that the compound significantly increases the expression ofNkx2.5 and atrial natriuretic factor , which are key markers of cardiomyocyte differentiation . This suggests that this compound may influence the signaling pathways that regulate these factors.
Pharmacokinetics
It is known that the compound is soluble in water and dmso to 100mm, which may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the differentiation of ESCs into cardiomyocytes . This is evidenced by the characteristic beating behavior of differentiated cardiomyocytes and the increased expression of cardiomyocyte-specific transcription factors .
Action Environment
It is known that the compound is stable at room temperature and can be stored long-term at -20°c
Biochemical Analysis
Biochemical Properties
Cardiogenol C Hydrochloride interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It targets the Wnt/beta-catenin pathway , a crucial signaling pathway involved in cell differentiation and development .
Cellular Effects
This compound influences cell function by inducing the differentiation of ESCs into cardiomyocytes . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell phenotype .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme activation, and changes in gene expression . It prompts the differentiation of ESCs into cardiomyocytes by targeting the Wnt/beta-catenin pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound promotes the development of beating cardiomyocytes in cardiovascular progenitor cell-derived cardiac bodies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been used as a tool to improve cardiac repair by cell transplantation therapy in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It influences metabolic flux and metabolite levels through its interactions with these biomolecules .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardiogenol C is synthesized through a series of chemical reactions involving pyrimidine derivatives. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of Cardiogenol C involves scaling up the synthetic route while ensuring high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions: Cardiogenol C undergoes various chemical reactions, including:
Oxidation: Cardiogenol C can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: Cardiogenol C can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and amine compounds .
Scientific Research Applications
Cardiogenol C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study pyrimidine chemistry and its derivatives.
Biology: Employed in research to understand the differentiation of stem cells into cardiomyocytes.
Industry: Utilized in the development of cardiomyogenic agents for therapeutic applications.
Comparison with Similar Compounds
Sulfonyl hydrazone derivatives: Known for their cardiomyogenic effects on various stem cells.
Uniqueness of Cardiogenol C: Cardiogenol C is unique due to its high potency and specificity in inducing cardiomyogenesis. It acts on both embryonic stem cells and lineage-committed progenitor cells with a limited degree of plasticity . This makes it a valuable tool in cardiac repair and regenerative medicine .
Properties
CAS No. |
671225-39-1 |
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Molecular Formula |
C13H19ClN4O3 |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrate;hydrochloride |
InChI |
InChI=1S/C13H16N4O2.ClH.H2O/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H;1H2 |
InChI Key |
YASXEMRYPAONMY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.O.Cl |
Pictograms |
Irritant |
Synonyms |
2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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